molecular formula C10H13F3N4 B10909892 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 869950-20-9

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10909892
CAS No.: 869950-20-9
M. Wt: 246.23 g/mol
InChI Key: VYJXARJVRTWEKS-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 4-position, a piperazine ring at the 2-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The introduction of the piperazine ring at the 2-position and the trifluoromethyl group at the 6-position can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include piperazine and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like piperazine and trifluoromethyl iodide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

    6-(Trifluoromethyl)pyrimidine: Lacks the piperazine ring, which can influence its biological activity.

Uniqueness

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

869950-20-9

Molecular Formula

C10H13F3N4

Molecular Weight

246.23 g/mol

IUPAC Name

4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3

InChI Key

VYJXARJVRTWEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F

Origin of Product

United States

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